
ATP Synthesis-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATP Synthesis-IN-1 is a compound that plays a crucial role in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells. ATP is essential for various cellular processes, including metabolism, transport, and signaling. This compound is particularly significant in the study of bioenergetics and cellular respiration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ATP Synthesis-IN-1 can be synthesized through a multi-step chemical process. The synthesis typically involves the use of adenosine and inorganic polyphosphate as key substrates. The reaction is catalyzed by enzymes such as adenosine kinase and polyphosphate kinases. The reaction conditions include a pH range of 4.0 to 9.0 and a temperature of 45°C .
Industrial Production Methods
Industrial production of this compound involves the use of living yeast cells. The yeast cells are cultured in bioreactors, where they produce ATP through cellular respiration. The ATP is then extracted and purified for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
ATP Synthesis-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the transfer of electrons from this compound to an oxidizing agent.
Reduction: Involves the gain of electrons by this compound from a reducing agent.
Substitution: Involves the replacement of a functional group in this compound with another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
The reactions typically occur under mild conditions, including ambient temperature and neutral pH .
Major Products
The major products formed from the reactions of this compound include adenosine diphosphate (ADP) and inorganic phosphate (Pi). These products are essential for the regeneration of ATP in cellular processes .
Wissenschaftliche Forschungsanwendungen
ATP Synthesis-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of ATP synthesis and hydrolysis.
Biology: Used to investigate the role of ATP in cellular processes such as metabolism, transport, and signaling.
Medicine: Used in the development of drugs targeting ATP synthesis pathways for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the production of biofuels and other biotechnological applications.
Wirkmechanismus
ATP Synthesis-IN-1 exerts its effects by facilitating the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi). The compound acts as a catalyst, enhancing the efficiency of the ATP synthase enzyme. The molecular targets of this compound include the F1 and F0 subunits of the ATP synthase enzyme. The compound promotes the rotation of the central stalk of the enzyme, which drives the synthesis of ATP .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ATP Synthesis-IN-1 include:
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Adenosine diphosphate (ADP): A precursor to ATP.
Inorganic phosphate (Pi): A key component in the synthesis of ATP.
Uniqueness
This compound is unique in its ability to enhance the efficiency of the ATP synthase enzyme. Unlike other compounds, this compound specifically targets the F1 and F0 subunits of the enzyme, promoting the rotation of the central stalk and driving the synthesis of ATP. This makes this compound a valuable tool in the study of bioenergetics and cellular respiration .
Eigenschaften
Molekularformel |
C21H25N3S |
|---|---|
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
1-[4-[(dimethylamino)methyl]phenyl]-N-[(2-methylsulfanylquinolin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C21H25N3S/c1-24(2)15-17-10-8-16(9-11-17)13-22-14-19-12-18-6-4-5-7-20(18)23-21(19)25-3/h4-12,22H,13-15H2,1-3H3 |
InChI-Schlüssel |
DVUDEYVEBQKKMF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
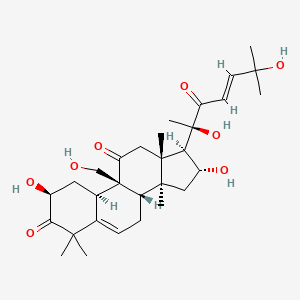
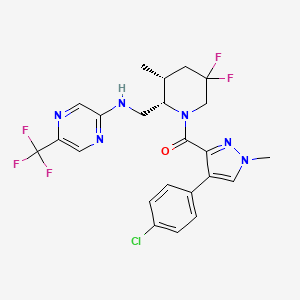
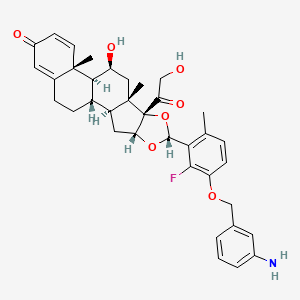
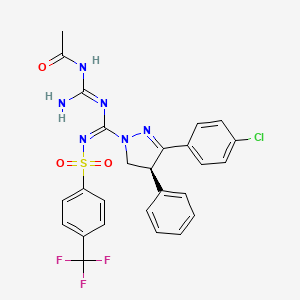
![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
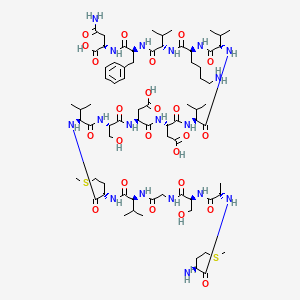
![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
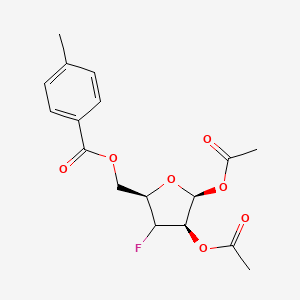

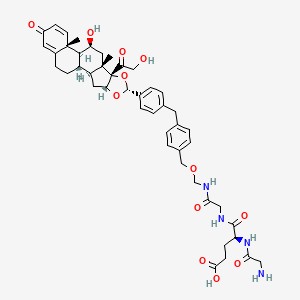
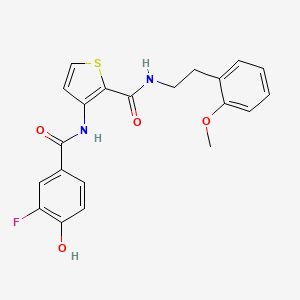
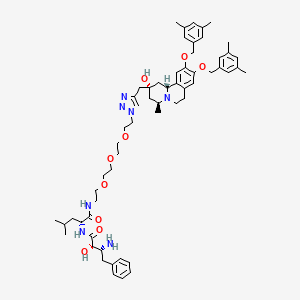
![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
